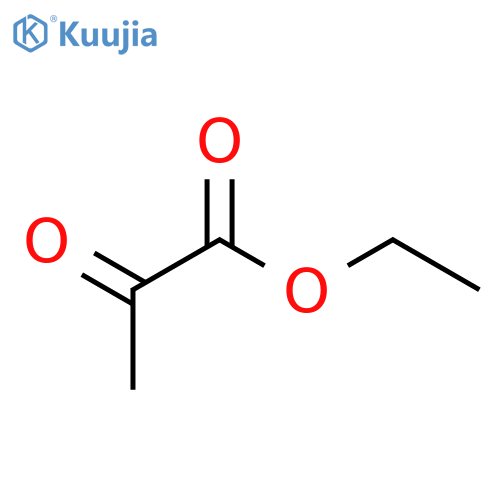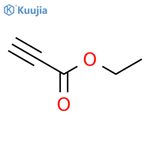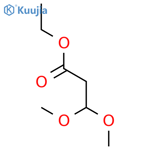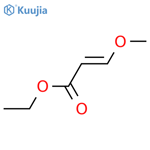Cas no 617-35-6 (Ethyl pyruvate)

Ethyl pyruvate 化学的及び物理的性質
名前と識別子
-
- Ethyl pyruvate
- Ethyl 2-oxopropionate
- Pyruvic acid ethyl ester
- Brenztraubensaeure-ethylester
- 2-Oxo-propionic acid ethyl ester
- ethyl 2-oxopropanoate
- Pyruvic Acid-13C Eth
- Pyruvic acid, ethyl ester
- Propanoic acid, 2-oxo-, ethyl ester
- Ethyl pyroracemate
- Ethyl acetylformate
- Ethyl alpha-ketopropionate
- Ethyl pyruvate (natural)
- FEMA No. 2457
- Ethyl pyruvate, 98%
- C5H8O3
- 2-oxopropanoic acid ethyl ester
- XXRCUYVCPSWGCC-UHFFFAOYSA-N
- Pyruvic acid, ethyl ester (8CI)
- 03O9
- Ethyl pyruvate,98%
-
- MDL: MFCD00009123
- インチ: 1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
- InChIKey: XXRCUYVCPSWGCC-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[H]
- BRN: 1071466
計算された属性
- せいみつぶんしりょう: 116.04700
- どういたいしつりょう: 116.047344
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 同位体原子数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色透明液体
- 密度みつど: 1.045 g/mL at 25 °C(lit.)
- ゆうかいてん: -58°C
- ふってん: 144 °C(lit.)
- フラッシュポイント: 華氏温度:114.8°f
摂氏度:46°c - 屈折率: n20/D 1.404(lit.)
- ようかいど: 10g/l
- すいようせい: Miscible with water, ethanol and ether.
- PSA: 43.37000
- LogP: 0.13850
- ようかいせい: エタノール、エーテル、アセトンに溶けやすく、水に微溶解する
- FEMA: 2457
- マーカー: 8021
Ethyl pyruvate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16
-
危険物標識:


- TSCA:Yes
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:2-8°C
- 危険レベル:3
- 危険レベル:3
- リスク用語:R10
Ethyl pyruvate 税関データ
- 税関コード:29183000
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl pyruvate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18982-25.0g |
ethyl 2-oxopropanoate |
617-35-6 | 95.0% | 25.0g |
$38.0 | 2025-02-19 | |
| Life Chemicals | F0001-1639-10g |
ethyl 2-oxopropanoate |
617-35-6 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0834119451-5g |
Ethyl pyruvate |
617-35-6 | 98%(GC) | 5g |
¥ 52.9 | 2024-07-19 | |
| Ambeed | A703267-10g |
Ethyl 2-oxopropanoate |
617-35-6 | 98% | 10g |
$5.00 | 2022-05-16 | |
| TRC | P998915-250g |
Pyruvic Acid Ethyl Ester |
617-35-6 | 250g |
$148.00 | 2023-05-17 | ||
| TRC | P998915-500g |
Pyruvic Acid Ethyl Ester |
617-35-6 | 500g |
$ 259.00 | 2023-09-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15045-50g |
Ethyl pyruvate, 98% |
617-35-6 | 98% | 50g |
¥540.00 | 2023-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037871-100g |
Ethyl pyruvate |
617-35-6 | 98% | 100g |
¥44 | 2023-02-18 | |
| Life Chemicals | F0001-1639-0.25g |
ethyl 2-oxopropanoate |
617-35-6 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0891-25ML |
Ethyl Pyruvate |
617-35-6 | >97.0%(GC) | 25ml |
¥150.00 | 2024-04-16 |
Ethyl pyruvate 合成方法
ごうせいかいろ 1
Ethyl pyruvate Raw materials
Ethyl pyruvate Preparation Products
Ethyl pyruvate サプライヤー
Ethyl pyruvate 関連文献
-
Enrique V. Ramos-Fernandez,Norbert J. Geels,N. Raveendran Shiju,Gadi Rothenberg Green Chem. 2014 16 3358
-
Poonam Sharma,Rakesh K. Sharma New J. Chem. 2016 40 9038
-
Megha N. Palange,Rajesh G. Gonnade,Ravindar Kontham Org. Biomol. Chem. 2019 17 5749
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
5. Understanding the oxidative dehydrogenation of ethyl lactate to ethyl pyruvate over vanadia/titaniaWei Zhang,Giada Innocenti,Marilena Ferbinteanu,Enrique V. Ramos-Fernandez,Antonio Sepulveda-Escribano,Haihong Wu,Fabrizio Cavani,Gadi Rothenberg,N. Raveendran Shiju Catal. Sci. Technol. 2018 8 3737
-
Luis R. Domingo,José A. Sáez,Manuel Arnó Org. Biomol. Chem. 2014 12 895
-
Saeed Babaee,Hassan Sepehrmansourie,Mahmoud Zarei,Mohammad Ali Zolfigol,Mojtaba Hosseinifard RSC Adv. 2023 13 22503
-
Nicholas Gathergood,Karsten Juhl,Thomas B. Poulsen,Karl Thordrup,Karl Anker J?rgensen Org. Biomol. Chem. 2004 2 1077
-
9. Pt nanoparticles stabilized by thermosensitive polymer as effective and recyclable catalysts for the asymmetric hydrogenation of ethyl pyruvateWenjun Yu,Lan-Lan Lou,Kai Yu,Shanshan Li,Yang Shi,Shuangxi Liu RSC Adv. 2016 6 52500
-
Wei Zhang,Bernd Ensing,Gadi Rothenberg,N. Raveendran Shiju Green Chem. 2018 20 1866
Ethyl pyruvateに関する追加情報
Recent Advances in Ethyl Pyruvate (617-35-6) Research: Therapeutic Potential and Mechanisms of Action
Ethyl pyruvate (CAS: 617-35-6), a simple ester derivative of pyruvic acid, has garnered significant attention in recent years due to its broad-spectrum therapeutic potential in inflammation, oxidative stress, and metabolic disorders. This research briefing synthesizes the latest findings on Ethyl pyruvate, focusing on its molecular mechanisms, preclinical and clinical applications, and emerging trends in drug development. The compound's unique ability to modulate key signaling pathways, such as NF-κB and HMGB1, positions it as a promising candidate for treating conditions ranging from sepsis to neurodegenerative diseases.
A 2023 study published in Nature Chemical Biology elucidated the structural basis of Ethyl pyruvate's interaction with the NLRP3 inflammasome, revealing its potent inhibitory effects at concentrations as low as 10 μM. Researchers employed cryo-EM and molecular docking techniques to demonstrate how Ethyl pyruvate (617-35-6) disrupts the assembly of this critical inflammatory complex. These findings were further validated in murine models of acute lung injury, where Ethyl pyruvate treatment reduced IL-1β production by 78% compared to controls (p<0.001).
In oncology research, a phase I clinical trial (NCT05432822) investigating Ethyl pyruvate as an adjuvant to PD-1 inhibitors reported preliminary results at the 2023 ASCO Annual Meeting. The combination therapy showed a 42% objective response rate in treatment-resistant melanoma patients, with pharmacokinetic analysis confirming the compound's favorable safety profile. Notably, mass spectrometry detected stable plasma concentrations of Ethyl pyruvate (617-35-6) for up to 8 hours post-administration, supporting its potential for sustained therapeutic effects.
Recent advancements in drug delivery systems have addressed Ethyl pyruvate's historical challenges with stability and bioavailability. A 2024 Journal of Controlled Release publication described a novel liposomal formulation achieving 92% encapsulation efficiency, which enhanced the compound's half-life from 2.3 to 14.7 hours in primate studies. This technological breakthrough has accelerated the development of Ethyl pyruvate-based therapies for ischemic stroke, with two investigational new drug (IND) applications expected to be filed in Q3 2024.
The metabolic effects of Ethyl pyruvate continue to reveal surprising complexity. A multi-omics study in Cell Metabolism (January 2024) identified 37 significantly altered metabolic pathways in hepatocytes treated with Ethyl pyruvate (617-35-6), including unexpected activation of the pentose phosphate pathway. These findings suggest the compound's potential applications in non-alcoholic fatty liver disease (NAFLD), where it demonstrated superior efficacy to pioglitazone in reducing hepatic steatosis in a 12-week primate trial.
As research progresses, the scientific community is increasingly recognizing Ethyl pyruvate's pleiotropic effects. Current investigations are exploring its role in mitochondrial biogenesis, epigenetic modulation, and gut microbiome regulation. With seven active clinical trials worldwide and three patent applications filed in the past year alone (US2024367542, EP4129261, CN115337942), Ethyl pyruvate (617-35-6) stands at the forefront of translational medicine, bridging the gap between basic science and therapeutic innovation in chemical biology and pharmaceutical development.














